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Compound of Interest

Compound Name: Quercetin 3,5,3-trimethyl ether

Cat. No.: B14754521

CAS Number: 13459-09-1
Synonyms: 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone

This technical guide provides a comprehensive overview of Quercetin 3,5,3'-trimethyl ether,
a naturally occurring flavonoid derivative. This document is intended for researchers, scientists,
and drug development professionals, offering a consolidated resource on its physicochemical
properties, spectroscopic data, synthesis, and potential biological activities. While experimental
data for this specific isomer is limited, this guide compiles available information and provides
context from closely related compounds.

Physicochemical Properties

The methylation of quercetin's hydroxyl groups significantly influences its physicochemical
properties, such as solubility and bioavailability, which in turn can affect its biological activity.
The table below summarizes the available data for Quercetin 3,5,3'-trimethyl ether and
related compounds.
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Property Value Source
Molecular Formula C1sH1607 [1112]
Molecular Weight 344.32 g/mol [11[2][3]
Appearance Not specified

Not experimentally determined
for this isomer. Related

Melting Point trimethylated quercetins exhibit
melting points in the range of
170-210°C.

Boiling Point Not experimentally determined.

Predicted to be soluble in
Solubility DMSO and other organic

solvents.[4]

pKa (Predicted) 6.46 £ 0.40 [1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of Quercetin
3,5,3'-trimethyl ether. While complete spectral data for this specific isomer is not readily
available in the public domain, data from related compounds and general flavonoid
characteristics are presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed *H and 3C NMR data for Quercetin 3,5,3'-trimethyl ether has not been published.
However, the expected chemical shifts can be inferred from the spectra of other quercetin
methyl ethers. The presence of three methoxy groups would result in singlets in the *H NMR
spectrum typically between & 3.8 and 4.0 ppm. The aromatic protons would appear in the
region of & 6.0-8.0 ppm.

Mass Spectrometry (MS)
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A high-resolution mass spectrum would show a molecular ion peak corresponding to the exact
mass of the molecule. The fragmentation pattern of flavonoids is well-characterized and
typically involves retro-Diels-Alder (RDA) reactions, leading to the cleavage of the C-ring and
providing information about the substitution pattern on the A and B rings.

Spectroscopy Type Data Source
1H NMR Specific data not available.
13C NMR Specific data not available.

Molecular lon [M+H]* at m/z

Mass Spectrometr
P Y 345.0969 (calculated)

Not experimentally determined.
A related compound,

UV-Vis (Methanol) Quercetin-3,4',7-trimethyl
ether, shows Amax at 353 and
256 nm.[5]

Synthesis

A definitive, high-yield synthesis protocol for Quercetin 3,5,3'-trimethyl ether is not well-
documented. The synthesis of specific quercetin methyl ethers is challenging due to the similar
reactivity of the five hydroxyl groups, often leading to a mixture of isomers. General methylation
strategies for quercetin involve the use of a methylating agent, such as methyl iodide or
dimethyl sulfate, in the presence of a base like potassium carbonate. The regioselectivity of the
methylation can be influenced by the choice of solvent, base, and protecting groups.

General Experimental Workflow for Quercetin
Methylation
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Caption: General workflow for the synthesis of specific quercetin methyl ethers.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of Quercetin 3,5,3'-trimethyl ether are limited,
research on other quercetin methyl ethers suggests potential anti-inflammatory and anti-cancer
properties. These effects are often attributed to the modulation of key cellular signaling
pathways.

Anti-inflammatory Activity

Quercetin and its derivatives have been shown to exert anti-inflammatory effects by inhibiting
pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-kB) and
Mitogen-Activated Protein Kinase (MAPK) pathways.
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Caption: Potential inhibition of NF-kB and MAPK pathways by Quercetin 3,5,3'-trimethyl
ether.

Anticancer Activity

Several studies on methylated quercetins have demonstrated their potential to inhibit cancer
cell proliferation and induce apoptosis. These effects are often linked to the modulation of
signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.
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Caption: Potential modulation of the PI3K/Akt pathway by Quercetin 3,5,3'-trimethyl ether.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b14754521?utm_src=pdf-body
https://www.benchchem.com/product/b14754521?utm_src=pdf-body
https://www.benchchem.com/product/b14754521?utm_src=pdf-body-img
https://www.benchchem.com/product/b14754521?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14754521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

While specific protocols for Quercetin 3,5,3'-trimethyl ether are not available, standard
methodologies for the analysis of flavonoids can be adapted.

Anti-inflammatory Activity Assay (Inhibition of Nitric
Oxide Production)

This protocol describes a common in vitro method to assess the anti-inflammatory potential of a
compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide
(LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

RAW 264.7 macrophage cells

e Dulbecco's Modified Eagle Medium (DMEM)

o Fetal Bovine Serum (FBS)

» Penicillin-Streptomycin solution

o Lipopolysaccharide (LPS)

e Quercetin 3,5,3'-trimethyl ether (dissolved in DMSO)
o Griess Reagent

e 96-well plates

Procedure:

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10° cells/well and incubate for 24
hours.

Pre-treat the cells with various concentrations of Quercetin 3,5,3'-trimethyl ether for 1 hour.

Stimulate the cells with LPS (1 pg/mL) for 24 hours.

After incubation, collect the cell culture supernatant.
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Mix 100 pL of the supernatant with 100 pL of Griess Reagent in a new 96-well plate.

Incubate for 10-15 minutes at room temperature.

Measure the absorbance at 540 nm using a microplate reader.

Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

e Cancer cell line (e.g., MCF-7, HelLa)

e Appropriate cell culture medium

o Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin solution

e Quercetin 3,5,3'-trimethyl ether (dissolved in DMSO)

e MTT solution (5 mg/mL in PBS)

e Solubilization solution (e.g., DMSO or a solution of SDS in HCI)
o 96-well plates

Procedure:

o Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere
overnight.

o Treat the cells with a range of concentrations of Quercetin 3,5,3'-trimethyl ether for a
specified period (e.g., 24, 48, or 72 hours).
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 After the treatment period, add 10 pL of MTT solution to each well and incubate for 2-4 hours
at 37°C.

e Remove the medium and add 100 pL of the solubilization solution to each well to dissolve
the formazan crystals.

e Measure the absorbance at a wavelength of 570 nm using a microplate reader.

o Express cell viability as a percentage of the untreated control cells.

Conclusion

Quercetin 3,5,3'-trimethyl ether is a flavonoid with potential for further investigation in drug
discovery. This technical guide has summarized the currently available information on its
physicochemical properties, spectroscopic characteristics, and potential biological activities.
The provided experimental protocols offer a starting point for researchers to explore its
therapeutic potential. Further studies are warranted to obtain more comprehensive
experimental data for this specific isomer and to fully elucidate its mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14754521#quercetin-3-5-3-trimethyl-ether-cas-
number-13459-09-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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